molecular formula C14H24Cl2N4O B1422612 7,7-Dimethyl-2-morpholin-4-yl-5,6,7,8-tetrahydroquinazolin-5-amine dihydrochloride CAS No. 1242339-81-6

7,7-Dimethyl-2-morpholin-4-yl-5,6,7,8-tetrahydroquinazolin-5-amine dihydrochloride

Cat. No. B1422612
M. Wt: 335.3 g/mol
InChI Key: NXALIWSUXWOYGQ-UHFFFAOYSA-N
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Description

“7,7-Dimethyl-2-morpholin-4-yl-5,6,7,8-tetrahydroquinazolin-5-amine dihydrochloride” is a chemical compound that has been studied for its potential biological activities . It is a part of a series of novel derivatives that have been synthesized and characterized using various spectral techniques .


Synthesis Analysis

The synthesis of this compound involves a series of reactions. The compound has been synthesized and characterized using various spectral techniques such as 1H and 13C NMR, LCMS, and IR .


Molecular Structure Analysis

The molecular structure of this compound has been analyzed using various spectral techniques. These techniques include 1H and 13C NMR, LCMS, and IR, which provide detailed information about the molecular structure of the compound .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound have been studied. The results show that the compound exhibits good antibacterial activity amongst the compounds under investigation .

Scientific Research Applications

Antibacterial Evaluation

  • Summary of Application : This compound has been used in the synthesis of a series of six novel 1-(7,7-dimethyl-2-morpholino-5,6,7,8-tetrahydroquinazolin-4-yl)piperidine-4-carboxamide derivatives . These derivatives have been screened for their antibacterial activities against nine different Gram-positive and Gram-negative bacterial strains .
  • Methods of Application : The derivatives were synthesized and characterized using various spectral techniques, including 1H and 13C NMR, LCMS, and IR .
  • Results or Outcomes : The results showed that quinazoline derivatives containing a thiazole ring (2a and 2b) exhibited good antibacterial activity among the compounds under investigation .

Antiviral Study

  • Summary of Application : This compound has been used in the synthesis of a series of 4-(7,7-dimethyl-4-(piperazin-1-yl)-5,6,7,8-tetrahydroquinazolin-2-yl)morpholine substituted sulfonamide and urea derivatives . These derivatives have been screened for their antiviral activity against an avian paramyxo virus (AMPV-1) .
  • Methods of Application : The derivatives were synthesized and characterized using spectral techniques .
  • Results or Outcomes : One of the sulfonamide derivatives (2d) showed three-fold higher antiviral activity than Ribavirin, a commercial antiviral drug substance .

properties

IUPAC Name

7,7-dimethyl-2-morpholin-4-yl-6,8-dihydro-5H-quinazolin-5-amine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22N4O.2ClH/c1-14(2)7-11(15)10-9-16-13(17-12(10)8-14)18-3-5-19-6-4-18;;/h9,11H,3-8,15H2,1-2H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXALIWSUXWOYGQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(C2=CN=C(N=C2C1)N3CCOCC3)N)C.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H24Cl2N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7,7-Dimethyl-2-morpholin-4-yl-5,6,7,8-tetrahydroquinazolin-5-amine dihydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
7,7-Dimethyl-2-morpholin-4-yl-5,6,7,8-tetrahydroquinazolin-5-amine dihydrochloride
Reactant of Route 2
7,7-Dimethyl-2-morpholin-4-yl-5,6,7,8-tetrahydroquinazolin-5-amine dihydrochloride
Reactant of Route 3
Reactant of Route 3
7,7-Dimethyl-2-morpholin-4-yl-5,6,7,8-tetrahydroquinazolin-5-amine dihydrochloride
Reactant of Route 4
7,7-Dimethyl-2-morpholin-4-yl-5,6,7,8-tetrahydroquinazolin-5-amine dihydrochloride
Reactant of Route 5
7,7-Dimethyl-2-morpholin-4-yl-5,6,7,8-tetrahydroquinazolin-5-amine dihydrochloride
Reactant of Route 6
Reactant of Route 6
7,7-Dimethyl-2-morpholin-4-yl-5,6,7,8-tetrahydroquinazolin-5-amine dihydrochloride

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